2-(Methylsulfanyl)pyridine-4-carboxylic acid
Overview
Description
2-(Methylsulfanyl)pyridine-4-carboxylic acid, also known as 2-(methylsulfanyl)isonicotinic acid, is a compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position and a carboxylic acid group at the 4-position . It is a pale-yellow to yellow-brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group, followed by carboxylation using carbon dioxide under high pressure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Methylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)pyridine-4-carboxylic acid is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the methylsulfanyl group may enhance its binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfony)pyridine-4-carboxylic acid: Similar structure but with a sulfone group instead of a methylsulfanyl group.
2-Methylpyridine-4-carboxylic acid: Lacks the sulfur-containing group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Methylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of novel molecules and in the exploration of new therapeutic agents .
Properties
IUPAC Name |
2-methylsulfanylpyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSRPLWLSAKKIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274380 | |
Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-24-9 | |
Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74470-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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